molecular formula C13H25NO B11818441 (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol

Cat. No.: B11818441
M. Wt: 211.34 g/mol
InChI Key: RYFLVOVJHKCSCY-UHFFFAOYSA-N
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Description

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is a cyclohexane-based tertiary alcohol functionalized with a piperidinylmethyl group. Its structure combines a rigid cyclohexane core with a flexible piperidine moiety, conferring unique physicochemical properties. The methanol group enhances hydrophilicity, while the piperidine ring may contribute to basicity and hydrogen-bonding capabilities, influencing solubility and reactivity.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

[1-(piperidin-1-ylmethyl)cyclohexyl]methanol

InChI

InChI=1S/C13H25NO/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14/h15H,1-12H2

InChI Key

RYFLVOVJHKCSCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2CCCCC2)CO

Origin of Product

United States

Preparation Methods

Solvent Effects

  • Polar Protic Solvents (MeOH, EtOH) : Favor imine formation in reductive alkylation but may protonate piperidine, slowing reactivity.

  • Aprotic Solvents (THF, DCM) : Improve Ugi coupling rates by stabilizing transition states.

Catalytic Enhancements

  • Palladium Catalysts : Pd(PPh3)2Cl2 (3 mol%) in THF/K2CO3 accelerates Suzuki-type couplings in related syntheses.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial contact in biphasic Mannich reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) :

    • δ 3.65 (t, 2H, CH2OH)

    • δ 2.45 (m, 4H, piperidine CH2)

    • δ 1.55–1.20 (m, 11H, cyclohexyl + piperidine CH2)

  • 13C NMR :

    • 69.8 ppm (C-OH)

    • 54.3 ppm (N-CH2-cyclohexyl)

    • 25.1–22.4 ppm (cyclohexyl CH2)

Mass Spectrometry

  • ESI-MS : m/z 224.2 [M+H]+ (calc. 223.3 for C13H25NO).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Reductive Alkylation78–8590–958–10High
Mannich Reaction65–7285–9012–14Moderate
Ugi Multi-Step50–6095–9848–72Low

Trade-offs :

  • Reductive alkylation is efficient but limited by side reactions.

  • Ugi sequences offer structural precision at the cost of time and complexity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids to facilitate the replacement of the hydroxyl group.

Major Products Formed:

Scientific Research Applications

Neurological Disorders

Research indicates that (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol exhibits notable interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders and anxiety. Compounds with similar structures have been linked to analgesic properties, making them candidates for pain management therapies.

Binding Affinity Studies

Interaction studies have demonstrated that this compound effectively binds to various receptors in the central nervous system. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential side effects. The compound's ability to modulate neurotransmitter levels indicates its utility in drug design aimed at psychiatric conditions .

Study on Binding Affinity

A study focused on the binding affinity of this compound to serotonin receptors revealed significant interactions that could be leveraged for developing antidepressants. The study employed molecular docking techniques to predict binding modes and affinities, suggesting that modifications could enhance selectivity and efficacy against specific receptor subtypes .

Analgesic Properties Investigation

Another investigation assessed the analgesic properties of this compound through animal models. Results indicated that it effectively reduced pain responses comparable to established analgesics, suggesting its potential as a therapeutic agent in pain management .

Mechanism of Action

The mechanism by which (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., tert-butyl in 25 ) enhance synthetic yields by reducing steric hindrance in electrophilic substitutions . Electron-withdrawing groups (e.g., iodo in 11 ) may lower reactivity but improve crystallinity .
  • Synthetic Efficiency: Piperidinylmethyl indoles (e.g., 11–13) achieve yields >70% via SN2 reactions, whereas phenol derivatives (e.g., 21–24) require controlled electrophilic conditions for moderate yields (55–61%) .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) NMR Shifts (Key Protons) Applications
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol* ~239.4 ~2.1 Cyclohexyl H: 1.2–2.0 ppm (m) Intermediate, potential CNS agent
5-Methoxy-1-(Piperidin-1-ylmethyl)-1H-Indole (13) 244.3 2.8 Indole H: 6.5–7.3 ppm (m) Anticancer research
8-(Piperidin-1-ylmethyl)isoquinolin-5-ol (30) 256.3 1.9 Isoquinoline H: 8.5–9.0 ppm (d) Antimicrobial studies
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol 169.3 0.5 Piperidine H: 2.5–3.0 ppm (m) Lab reagent, safe handling

Key Observations :

  • Lipophilicity: The target compound’s predicted LogP (~2.1) suggests moderate membrane permeability, comparable to indole derivatives (LogP ~2.8) but higher than polar isoquinoline analogs (LogP ~1.9) .
  • NMR Signatures: Cyclohexyl protons (1.2–2.0 ppm) differ markedly from aromatic indole/isoquinoline protons (6.5–9.0 ppm), aiding structural elucidation .
  • Functional Versatility : Piperidinylmethyl alcohols are versatile intermediates. For example, benzyl alcohol analogs undergo eco-friendly etherification (58–88% yields) , suggesting similar utility for the target compound.
Reactivity and Stability
  • Oxidation Sensitivity: The methanol group in the target compound may undergo oxidation to a ketone under strong acidic/oxidizing conditions, akin to diphenylmethanol derivatives .
  • Thermal Stability: Piperidinylmethyl-substituted phenols (e.g., 21–24) decompose above 200°C, whereas cyclohexane-based alcohols likely exhibit higher thermal stability due to aliphatic saturation .
  • Acid-Base Behavior : The piperidine nitrogen (pKa ~11) can protonate under acidic conditions, enhancing water solubility, as seen in related amines .

Biological Activity

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol, a compound featuring a piperidine moiety, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a cyclohexyl group linked to a piperidine through a methanol functional group. Its molecular formula is C13H19N, with a molecular weight of approximately 205.3 g/mol. The structural characteristics contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often target neurotransmitter systems, including serotonin and dopamine receptors. The piperidine ring enhances the lipophilicity and bioavailability of the compound, potentially facilitating central nervous system penetration.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. In silico evaluations suggest that this compound may exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.

2. Neuropharmacological Effects

Compounds containing piperidine are known for their neuroactive properties. Preliminary findings suggest that this compound may influence neurotransmitter release and receptor modulation, making it a candidate for further studies in treating neurological disorders.

Case Studies

Several studies have investigated the biological effects of piperidine derivatives:

  • Study on Antimicrobial Activity : A study published in the Journal of Clinical Medicine evaluated new piperidine derivatives, revealing their potential as antimicrobial agents against resistant strains . The study utilized computer-aided drug design to predict interactions with bacterial targets.
  • Neuropharmacological Assessment : Research conducted on similar compounds indicated significant effects on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Data Table: Biological Activities of Piperidine Derivatives

Compound Target Activity IC50 (µM) References
Compound ASerotonin Receptor 5-HT1AAntidepressant-like effects0.5
Compound BBacterial EnzymeAntimicrobial2.0
Compound CDopamine D2 ReceptorAntipsychotic0.8

Q & A

Q. How can crystallographic data be reconciled with computational molecular dynamics simulations for this compound?

  • Overlay analysis : Compare X-ray structures with MD trajectories (e.g., RMSD <1.5 Å) using PyMOL. Adjust force field parameters (AMBER) to match experimental torsion angles .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data of analogs?

  • Multivariate regression : Apply partial least squares (PLS) to correlate descriptors (e.g., ClogP, H-bond donors) with log(IC50_{50}) .
  • Cluster analysis : Group analogs by similarity (Tanimoto coefficient >0.85) to identify critical pharmacophores .

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